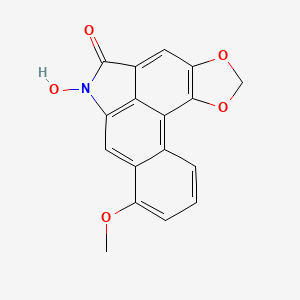
N-Hydroxyaristolactam I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxyaristolactam I is a metabolite derived from aristolochic acids, which are naturally occurring compounds found in Aristolochia plants. These plants have been used in traditional medicine but are known to be nephrotoxic and carcinogenic. This compound is particularly significant due to its role in the bioactivation of aristolochic acids, leading to the formation of DNA adducts that are associated with cancer and kidney disease .
準備方法
Synthetic Routes and Reaction Conditions
N-Hydroxyaristolactam I can be synthesized through the partial nitroreduction of aristolochic acid I. This process involves the reduction of the nitro group to a hydroxylamine group. The reaction typically requires specific conditions, including the presence of reducing agents such as zinc dust and ammonium chloride .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes .
化学反応の分析
Types of Reactions
N-Hydroxyaristolactam I undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form aristolactam I.
Reduction: The compound can be further reduced to form aristolactam I.
Substitution: It can undergo substitution reactions, particularly involving the hydroxylamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like zinc dust for reduction. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures .
Major Products Formed
The major products formed from these reactions include aristolactam I and its derivatives. These products are significant due to their biological activities and potential toxicities .
科学的研究の応用
N-Hydroxyaristolactam I has several scientific research applications:
Chemistry: It is used to study the bioactivation mechanisms of aristolochic acids and their metabolites.
Biology: Researchers use it to investigate the genotoxic effects of aristolochic acids and their role in DNA adduct formation.
Medicine: The compound is studied for its potential role in causing kidney disease and cancer, particularly in the context of traditional medicine use.
作用機序
N-Hydroxyaristolactam I exerts its effects through the formation of DNA adducts. The compound undergoes bioactivation, leading to the formation of reactive intermediates such as nitrenium ions. These intermediates can bind to DNA, causing mutations that are associated with cancer and kidney disease. The molecular targets involved include DNA and various metabolic enzymes that facilitate the bioactivation process .
類似化合物との比較
Similar Compounds
Similar compounds include other hydroxylated and nitroreduced derivatives of aristolochic acids, such as N-Hydroxyaristolactam II and aristolactam I.
Uniqueness
N-Hydroxyaristolactam I is unique due to its specific role in the bioactivation of aristolochic acid I and its potent genotoxic effects. Unlike some other derivatives, it has a higher propensity to form DNA adducts, making it particularly significant in studies related to carcinogenesis and nephrotoxicity .
特性
分子式 |
C17H11NO5 |
|---|---|
分子量 |
309.27 g/mol |
IUPAC名 |
10-hydroxy-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one |
InChI |
InChI=1S/C17H11NO5/c1-21-12-4-2-3-8-9(12)5-11-14-10(17(19)18(11)20)6-13-16(15(8)14)23-7-22-13/h2-6,20H,7H2,1H3 |
InChIキー |
ATGOGGUVOYTWAC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


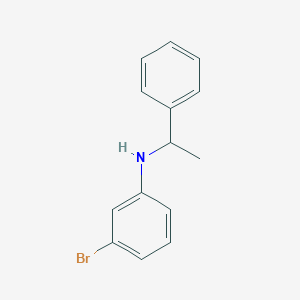

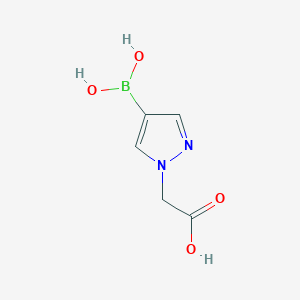

![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)
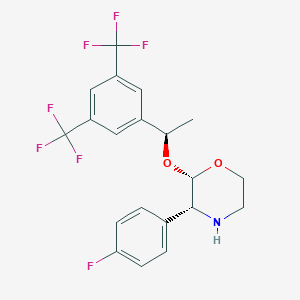
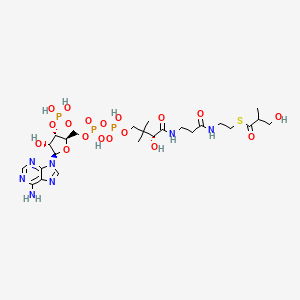

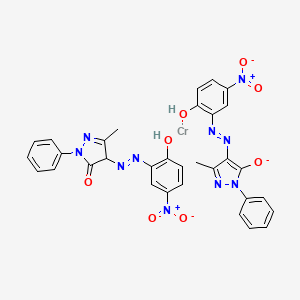

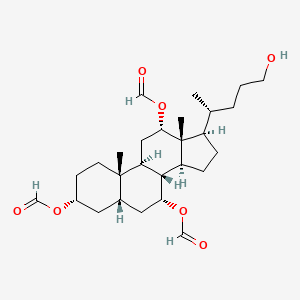
![5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester](/img/structure/B15287744.png)
![N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride](/img/structure/B15287765.png)
![O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine](/img/structure/B15287776.png)
